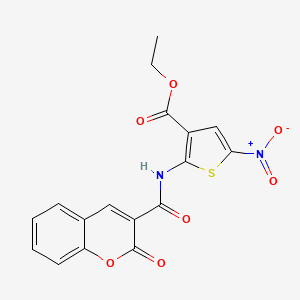

ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate

Description

Ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate is a multifunctional heterocyclic compound featuring a thiophene core substituted with a nitro group at position 5, an ethyl carboxylate at position 3, and a chromene-derived amido moiety at position 2.

Properties

IUPAC Name |

ethyl 5-nitro-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O7S/c1-2-25-16(21)11-8-13(19(23)24)27-15(11)18-14(20)10-7-9-5-3-4-6-12(9)26-17(10)22/h3-8H,2H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBHFVFBXYWIOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the chromene moiety, which is then coupled with a thiophene derivative. The key steps include:

Formation of the Chromene Moiety: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under acidic conditions to form 2H-chromene-2-one.

Nitration: The chromene derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Amidation: The nitro-chromene is then reacted with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine to form the amido linkage.

Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Aqueous sodium hydroxide, heat.

Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

Amino Derivative: Formed by the reduction of the nitro group.

Carboxylic Acid: Formed by the hydrolysis of the ester group.

Substituted Derivatives: Formed by nucleophilic substitution of the nitro group.

Scientific Research Applications

Ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and develop new synthetic methodologies.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of nitro, chromene amido, and ethyl carboxylate groups.

Key Observations :

- Electron Effects: The nitro group in the target compound contrasts with amino groups in analogs (e.g., compound in ), leading to divergent electronic profiles. Nitro groups deactivate the thiophene ring, reducing nucleophilic substitution reactivity compared to amino-substituted derivatives .

- Hydrogen Bonding: The chromene amido group enables robust hydrogen-bonding interactions, unlike phenylamino or triazole substituents in compounds 4 and 5. This could enhance crystal packing stability or target binding in biological systems .

Physicochemical Properties

- Melting Points : While direct data for the target compound are absent, analogs in (e.g., compound 7b: 205–208°C; compound 9: 223–225°C) suggest that bulky substituents (e.g., chromene amido) may elevate melting points due to improved intermolecular interactions .

- Solubility: The ethyl carboxylate group enhances solubility in organic solvents, but the nitro and chromene amido groups may reduce aqueous solubility compared to amino-substituted analogs .

Biological Activity

Ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 388.4 g/mol. The compound features a nitro group, a chromene moiety, and a thiophene ring, which are key structural elements contributing to its biological properties.

Biological Activity Overview

1. Anticancer Activity:

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, derivatives with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:

A study evaluated the cytotoxic effects of a related coumarin derivative on prostate cancer cell lines (PC3 and DU145). The compound exhibited dose-dependent inhibition of cell viability with IC50 values ranging from 24.0 μM to 98.1 μM across different time points (24h, 48h, 72h) . Such findings suggest that this compound may possess similar anticancer properties.

2. Antimicrobial Activity:

The antimicrobial potential of thiophene derivatives has been documented extensively. Compounds with structural similarities to this compound have shown promising results against various bacterial strains.

Data Table: Antimicrobial Activity

| Compound | Pathogen Tested | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 0.22 | 0.25 |

| Compound B | Escherichia coli | 0.15 | 0.20 |

| Ethyl Derivative | Pseudomonas aeruginosa | TBD | TBD |

3. Mechanism of Action:

The biological activity is often attributed to the ability of these compounds to interact with specific biological targets, such as enzymes involved in cancer progression or bacterial cell wall synthesis. For instance, certain coumarin derivatives have been shown to inhibit lipoxygenase enzymes, which are implicated in inflammation and cancer .

Research Findings

Research indicates that modifications in the chemical structure can significantly enhance biological activity. Substituents on the chromene or thiophene rings can influence lipophilicity and cellular uptake, thereby affecting efficacy.

4. Structure-Activity Relationship (SAR):

Studies on SAR have revealed that:

- Nitro Group: Enhances cytotoxicity.

- Amido Group: Contributes to increased selectivity towards cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.